Narcissoside

Catalog No.
S536699
CAS No.
604-80-8
M.F
C28H32O16
M. Wt
624.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Narcissoside

CAS Number

604-80-8

Product Name

Narcissoside

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1

InChI Key

UIDGLYUNOUKLBM-GEBJFKNCSA-N

SMILES

OC1=CC(O)=C(C(C(O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@H]3[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O3)O2)=C(C4=CC=C(O)C(OC)=C4)O5)=O)C5=C1

Solubility

insoluble in water
moderately soluble (in ethanol)

Synonyms

narcissin, narcissin flavonol

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O

Description

The exact mass of the compound Narcissoside is 624.169 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watermoderately soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Narcissoside is a flavonoid, a type of naturally occurring plant compound found in various plants, including daffodils (Narcissus spp.) []. Research suggests it possesses a variety of properties that could be beneficial for human health, making it an interesting subject for scientific investigation. Here's a closer look at its potential applications:

Antioxidant Activity

One of the most studied properties of narcissoside is its antioxidant activity. Antioxidants help protect cells from damage caused by free radicals, which are unstable molecules involved in various diseases []. Studies have shown that narcissoside can scavenge free radicals and reduce oxidative stress in cells [].

Anti-Inflammatory Effects

Inflammation is a natural process that helps the body fight infection and injury. However, chronic inflammation can contribute to various diseases. Research suggests that narcissoside may have anti-inflammatory properties. Studies have shown that it can reduce the production of inflammatory mediators [].

Narcissoside, also known as narcissin, is a flavonoid glycoside with the chemical formula C₁₅H₁₆O₇. It is primarily found in various plant species, notably in Zanthoxylum simplex and Sambucus nigra (elderflower). This compound exhibits a range of biological activities, including antioxidative and antitumor properties, making it a subject of interest in pharmacological research .

  • The proposed mechanism of action of narcissoside centers around its antioxidant properties. It might scavenge free radicals, reducing oxidative stress in cells [, ].
  • Additionally, studies suggest it may inhibit the activation of the Epstein-Barr virus and tumor formation [].
  • Further research is needed to fully elucidate its mechanism within biological systems.
  • Data on the specific toxicity of narcissoside is limited. However, it's crucial to remember that concentrated plant extracts can have unforeseen side effects [].
  • As with any new compound, consulting a medical professional before consumption is essential.

Please Note:

  • The information provided is based on currently available scientific research. Further studies might reveal additional details about narcissoside's properties and potential applications.
  • Due to limited research on its safety profile, self-consumption of narcissoside should be avoided.
, including:

  • Oxidation: Narcissoside can undergo oxidation to form different oxidation products, which may have varying biological activities.
  • Hydrolysis: The glycosidic bond in narcissoside can be hydrolyzed by enzymes or acids to release the aglycone and sugar moiety.
  • Binding Interactions: Narcissoside has been shown to interact with enzymes such as α-glucosidase, where it exhibits inhibitory effects .

Narcissoside demonstrates significant biological activities:

  • Antioxidant Activity: It enhances the expression of nuclear factor erythroid 2–related factor 2 (Nrf2), which plays a crucial role in cellular antioxidant defense mechanisms. This action helps reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents like 6-hydroxydopamine .
  • Neuroprotective Effects: Studies indicate that narcissoside can protect against neurodegenerative effects by modulating apoptotic pathways and improving cellular resilience against oxidative stress .
  • Antitumor Properties: Preliminary research suggests that narcissoside may inhibit tumor growth through various mechanisms, although further studies are needed to elucidate these pathways thoroughly .

Narcissoside can be synthesized through several methods:

  • Extraction from Plants: The most common method involves extracting narcissoside from natural sources such as elderflowers or Zanthoxylum species using solvent extraction techniques.
  • Chemical Synthesis: Synthetic routes may involve the glycosylation of flavonoid aglycones with appropriate sugar donors under acidic or enzymatic conditions.
  • Biotechnological Approaches: Recent advancements include using microbial fermentation to produce narcissoside from precursor compounds, offering a sustainable alternative to traditional extraction methods.

Narcissoside has diverse applications:

  • Pharmaceuticals: Due to its antioxidative and neuroprotective properties, it is explored as a potential therapeutic agent for neurodegenerative diseases.
  • Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection and anti-aging.
  • Food Industry: As a natural antioxidant, narcissoside can be incorporated into food products to enhance shelf life and nutritional value.

Research has focused on the interaction of narcissoside with various biological targets:

  • Enzyme Inhibition: Studies have shown that narcissoside effectively inhibits α-glucosidase activity, which may have implications for managing diabetes by regulating blood sugar levels .
  • Molecular Docking Studies: Computational studies suggest that narcissoside could interact with viral proteins, indicating potential use against viral infections such as COVID-19 .

Narcissoside shares structural and functional similarities with several other flavonoid glycosides. Here are some comparable compounds:

CompoundSourceBiological ActivityUnique Features
RutinBuckwheat, citrus fruitsAntioxidant, anti-inflammatoryStronger anti-inflammatory effects
QuercetinOnions, applesAntioxidant, antihistamineBroader range of biological activities
KaempferolKale, spinachAntioxidant, anticancerHigher potency against cancer cells
HesperidinCitrus fruitsAntioxidant, vasodilatorySpecific cardiovascular benefits

Narcissoside is unique due to its specific neuroprotective effects and its ability to modulate the Nrf2 pathway effectively. While other flavonoids also exhibit antioxidant properties, the distinct mechanisms through which narcissoside operates highlight its potential therapeutic advantages.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White to off white crystals, faint lily, hyacinth, narcissus odou

XLogP3

-1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

9

Exact Mass

624.16903493 g/mol

Monoisotopic Mass

624.16903493 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N4AX11L1TF

Other CAS

604-80-8

Wikipedia

Narcissin

Dates

Modify: 2023-08-15
1. Ito, H., Miyake, M., Nishatani, E., et al. Anti-tumor promoting activity of polyphenols from Cowania mexicana and Coleogyne ramosissima. Cancer Lett. 143(1), 5-13 (1999).
2. Abdallah, H.M., and Edmat, A. Antioxidant and anti-inflammatory activities of the major phenolics from Zygophyllum simplex L. J. Ethnaopharmacol. 205, 51-56 (2017).

Explore Compound Types